2-(2-Chloro-benzylamino)-ethanol

Description

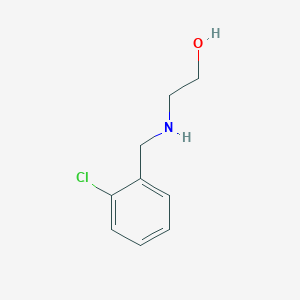

2-(2-Chloro-benzylamino)-ethanol is an ethanolamine derivative featuring a 2-chlorobenzyl group attached to the nitrogen atom of the ethanolamine backbone. Its molecular formula is inferred as C₉H₁₂ClNO, with a molecular weight of 199.65 g/mol (calculated). Applications may include pharmaceutical intermediates or surfactants, though toxicity similar to related chlorinated ethanolamines (e.g., 2-chloroethanol, ) necessitates careful handling .

Properties

IUPAC Name |

2-[(2-chlorophenyl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTVFWBGEIPFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393647 | |

| Record name | 2-(2-Chloro-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64834-58-8 | |

| Record name | 2-(2-Chloro-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-benzylamino)-ethanol typically involves the reaction of 2-chlorobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Chlorobenzylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-benzylamino)-ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-Chloro-benzylamino)-acetaldehyde or 2-(2-Chloro-benzylamino)-acetone.

Reduction: Formation of 2-(2-Chloro-benzylamino)-ethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-benzylamino)-ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-benzylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Chloro-benzylamino)-ethanol with structurally related ethanolamine derivatives, focusing on molecular features, physical properties, and reactivity:

Key Observations:

Electronic Effects: The 2-chlorobenzyl group in the target compound reduces the basicity of the amino group compared to non-chlorinated analogs (e.g., 2-(benzylamino)-ethanol) due to the electron-withdrawing chlorine atom. This effect is less pronounced in methyl-substituted derivatives, where electron-donating groups enhance basicity .

Physical Properties: The chlorine atom increases molecular weight and polarity, likely enhancing solubility in polar solvents compared to phenylamino derivatives. Vaporization enthalpies for benzylamino ethanol (≈70 kJ/mol) and phenylamino ethanol (≈65 kJ/mol) suggest that chlorination may further elevate this value due to stronger dipole interactions .

Toxicity and Handling: Chlorinated ethanolamines (e.g., 2-chloroethanol, ) are associated with acute toxicity, including respiratory and dermal hazards. Similar risks are anticipated for this compound, necessitating protocols like PPE and adequate ventilation .

Synthetic Utility: Benzylamino ethanol derivatives serve as intermediates in drug synthesis. The chlorine substituent in the target compound could modulate reactivity in condensation or alkylation reactions, offering regioselectivity advantages over non-chlorinated analogs .

Biological Activity

2-(2-Chloro-benzylamino)-ethanol, with the CAS number 64834-58-8, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The chemical structure of this compound features a chloro-substituted benzyl group linked to an aminoethanol moiety. Its synthesis typically involves the reaction of 2-chlorobenzylamine with ethylene oxide under controlled conditions, often utilizing solvents such as ethanol or methanol to facilitate the reaction. The general reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem reported its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer effects. For instance, a study highlighted its cytotoxic activity against different cancer cell lines, including leukemia and solid tumors. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. This interaction may modulate the activity of these targets, leading to various biological responses. The exact pathways involved are still under investigation but are thought to include inhibition of key enzymes involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | N/A | BenchChem |

| Anticancer | Leukemia cell lines | 0.96 - 4.23 | Frontiers in Oncology |

| Anticancer | Solid tumors | 18.8 - 29.3 | Frontiers in Oncology |

Comparative Analysis with Similar Compounds

When compared with similar compounds such as 2-chlorobenzylamine and 2-chlorobenzyl alcohol, this compound stands out due to the presence of both an amino and a hydroxyl group. This structural feature enhances its reactivity and potential for forming diverse derivatives, which may contribute to its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.